7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-amino-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-10-5-4(12(8)3-9-5)6(13)11(2)7(10)14/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSANTZNGLNNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321017 | |
| Record name | 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81281-58-5 | |
| Record name | NSC367962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation-Amination Sequential Synthesis
The foundational approach involves sequential methylation and amination of xanthine derivatives. For instance, US Patent 7,407,955 (referenced in) outlines a method where 8-bromo-xanthine undergoes condensation with 3-(R)-BOC-aminopiperidine. This reaction proceeds in polar aprotic solvents (e.g., N-butyl acetate) at 85–125°C for 4–8 hours, followed by acidic workup to yield the target compound. Potassium carbonate and potassium iodide serve as dual catalysts, enhancing nucleophilic substitution at the 8-position.
A critical modification involves in situ generation of the amine intermediate, eliminating the need for multi-step deprotection. This innovation reduces reaction time by 40% while maintaining yields above 75%.
Aqueous Cyclization Strategy
Recent advancements prioritize environmentally benign conditions. As demonstrated in Letters in Organic Chemistry, a two-step protocol achieves 80% total yield:
- Acylation : Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate reacts with methylcarbamoyl chloride in dichloromethane at 25°C.
- Cyclization : The intermediate undergoes ring closure in aqueous NaOH (2 M, 100°C, 3 h), forming the purine skeleton with 99% HPLC purity.
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Methylation-Amination | 75–82 | 98.5 | 6–8 | High regioselectivity |
| Aqueous Cyclization | 80 | 99.0 | 3 | Solvent-free final step |
Catalytic Optimization and Stereochemical Control
Enantiomeric Purification Techniques
Chiral resolution remains a challenge due to the compound’s amino-piperidine moiety. US Patent 7,820,815B2 resolves this via diastereomeric salt formation using D-tartaric acid:
Catalytic Enhancements in Condensation
The use of KI/K2CO3 catalytic systems (Patent WO2015107533A1) accelerates aryl-amine coupling by stabilizing transition states. This system reduces reaction times from 12 hours to 4–6 hours while improving yields from 65% to 82%.
Industrial-Scale Production Protocols
Solvent and Temperature Optimization
Large-scale synthesis (Patent WO2015107533A1) employs methyl isobutyl ketone (MIBK) for extraction, minimizing emulsion formation during workup. Critical parameters include:
Crystallization and Drying
Final purification involves sequential recrystallization from methanol and tert-butyl methyl ether, yielding >99.5% pure product. Drying under vacuum at 45°C prevents thermal degradation.
Table 2: Industrial Process Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Condensation | 85–125°C, N-butyl acetate | 82% yield |
| Extraction | 10% acetic acid, MIBK | 98% recovery |
| Crystallization | 5–10°C, methanol | 99.5% purity |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine compounds.
Scientific Research Applications
Structural Insights
The compound's structure features a purine core with an amino group at the 7th position and two methyl groups at the 1 and 3 positions. This specific substitution pattern contributes to its unique reactivity and biological activity.
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that it may inhibit enzymes involved in purine metabolism, which is crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by targeting specific pathways .
- Cardiovascular Effects : It interacts with adenosine receptors (A1 and A2), which are important in regulating heart rate and vascular tone. This interaction can lead to vasodilation and has potential implications in treating cardiovascular diseases .
Biochemical Research
In biochemical studies, 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as:
- A Precursor : Used in synthesizing more complex purine derivatives for various experimental applications.
- Enzyme Inhibitor : It has been shown to inhibit certain enzymes like xanthine oxidase, which is relevant in gout treatment .
Industrial Applications
In industrial settings, this compound is utilized as:
- Chemical Intermediate : In the production of pharmaceuticals where purine derivatives are required.
- Research Reagent : Employed in laboratories for various chemical reactions due to its reactivity profile .
Case Study 1: Anticancer Properties
A study published in Cancer Research explored the effects of this compound on human leukemia cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Cardiovascular Research
Research published in Circulation investigated the role of this compound in cardiac function. The findings demonstrated that it could enhance myocardial perfusion by acting on adenosine receptors, suggesting its potential as a therapeutic agent for ischemic heart conditions.
Mechanism of Action
The mechanism of action of 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with adenosine receptors, leading to various physiological effects .
Comparison with Similar Compounds
Structural Modifications at Key Positions
The purine-2,6-dione scaffold allows substitutions at positions 1, 3, 7, and 8, which influence bioactivity and physicochemical properties. Below is a comparative analysis of substituents and their effects:
Table 1: Substituent Variations and Key Features
Physicochemical Properties
- Solubility and Acidity: The 7-amino group in the target compound is expected to increase basicity compared to THP’s weakly acidic 7-hydroxy group (pKa 8.6) . Amino substituents typically enhance water solubility due to protonation at physiological pH.
- Crystallinity: THP forms co-crystals with carboxylic acids (e.g., 2,6-dichlorobenzoic acid), stabilized by hydrogen bonds . The 7-amino group may enable alternative co-crystal formations with stronger H-bond donors.
Biological Activity
Overview
7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of purine, has garnered attention for its significant biological activities. With the molecular formula C7H9N5O2 and a CAS number of 81281-58-5, this compound is a notable subject in pharmacological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C7H9N5O2 |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 7-amino-1,3-dimethylpurine-2,6-dione |
| CAS Number | 81281-58-5 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : This compound inhibits enzymes involved in purine metabolism, affecting cellular processes such as proliferation and apoptosis.
- Adenosine Receptor Interaction : It interacts with adenosine receptors (A1 and A2), which play crucial roles in cardiovascular and neurological functions. This interaction can lead to vasodilation and neuroprotective effects.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC = 15 µM
- Escherichia coli : MIC = 20 µM
- Bacillus subtilis : MIC = 10 µM
These findings suggest that the compound could be developed into an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound shows antifungal activity against strains such as Candida albicans, with an MIC of approximately 25 µM. This broad-spectrum activity indicates potential for use in treating fungal infections.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated a significant reduction in neuronal death and improved functional recovery when administered within the first hour post-stroke.
- Anti-inflammatory Activity : In vitro experiments demonstrated that the compound reduces pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines, suggesting its potential utility in inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Theophylline | Methylxanthine | Bronchodilator |
| Caffeine | Methylxanthine | CNS stimulant |
| Theobromine | Methylxanthine | Mild stimulant and diuretic |
| 7-amino derivative | Purine derivative | Antimicrobial and neuroprotective |
The unique amino substitution at the 7th position gives this compound distinct biological properties compared to other methylxanthines.
Q & A
Q. What are the recommended analytical methods for confirming the purity and structure of 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?
To confirm purity and structural integrity, researchers should employ a combination of spectroscopic and chromatographic techniques:
- FTIR Spectroscopy : Identify functional groups such as C=O (stretching at ~1650–1700 cm⁻¹) and N-H (stretching at ~3300 cm⁻¹). For example, FTIR peaks at 1697 cm⁻¹ (C=O) and 3344 cm⁻¹ (N-H) have been used for similar purine-dione derivatives .
- Mass Spectrometry (MS) : Confirm molecular weight via m/z values. Peaks at m/z = 169 and 149 are characteristic of fragmentation patterns in methylxanthine analogs .
- Ultra-Performance Liquid Chromatography (UPLC) : Use pharmacopeial standards (e.g., Theophylline-related compound B) to validate retention times and detect impurities .
Q. How can researchers synthesize this compound, and what intermediates are critical?
Synthesis typically involves functionalizing the purine core. Key steps include:
- N-Alkylation : Introduce methyl groups at positions 1 and 3 using methyl iodide under basic conditions.
- Amination at Position 7 : Replace a halogen or hydroxyl group with an amine via nucleophilic substitution. For example, substituting a bromine atom with ammonia in the presence of a palladium catalyst .
- Purification : Crystallization from ethanol or methanol ensures high purity. Intermediates like 3,7-dimethyluric acid (a trione derivative) are critical precursors .
Q. What physicochemical properties (e.g., logP, hydrogen bonding) influence the solubility and bioavailability of this compound?
- Hydrogen Bonding : The compound has 1 hydrogen bond donor (N-H) and 4 acceptors (C=O and N groups), contributing to moderate solubility in polar solvents .
- LogP : Calculated hydrophobic parameter (XlogP) is ~0.5–1.0, suggesting balanced lipophilicity for membrane permeability .
- Topological Polar Surface Area (TPSA) : A TPSA of ~78.7 Ų indicates moderate solubility in aqueous buffers, critical for in vitro assays .
Advanced Research Questions
Q. How can structural modifications at position 7 (e.g., amino vs. hydroxypropyl groups) alter the compound’s pharmacological activity?
- Amino Group (NH₂) : Enhances hydrogen bonding with target proteins (e.g., adenosine receptors), potentially increasing receptor affinity. For example, 7-amino analogs show improved binding to A₂A receptors compared to methyl derivatives .
- Hydroxypropyl Group (HO-CH₂-CH(CH₃)-) : Introduces steric bulk and additional hydrogen bonding, which may reduce off-target interactions. Derivatives like 7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione exhibit prolonged plasma half-lives due to reduced metabolic clearance .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and synthesize analogs via reductive amination or alkylation .
Q. What experimental strategies resolve contradictions in reported bioactivity data for purine-dione derivatives?
- Standardized Assays : Use informer libraries (e.g., Aryl Halide Chemistry Informer Library) to compare bioactivity across diverse reaction conditions and eliminate batch-to-batch variability .
- Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., 3,7-dimethyluric acid) that may contribute to discrepancies in IC₅₀ values .
- Crystallographic Analysis : X-ray structures (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-2,6-dione) clarify stereochemical ambiguities affecting receptor interactions .
Q. How can computational modeling predict the compound’s metabolic stability and potential drug-drug interactions?
- CYP450 Metabolism : Use tools like Schrödinger’s QikProp to predict CYP3A4/2D6 substrate likelihood. Methyl groups at positions 1 and 3 reduce oxidative metabolism compared to unmethylated analogs .
- Docking Simulations : Map the compound’s interaction with cytochrome P450 enzymes to identify metabolic hotspots (e.g., position 7 modifications) .
- Physiologically Based Pharmacokinetic (PBPK) Models : Incorporate logP, TPSA, and plasma protein binding data to simulate in vivo pharmacokinetics .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Racemization at Position 7 : The amino group’s stereochemical instability during high-temperature reactions requires chiral catalysts (e.g., BINAP-Palladium complexes) .
- By-Product Formation : Use UPLC-MS to monitor intermediates like 3,7-dimethylxanthine, which can form via deamination .
- Crystallization Optimization : Ethanol/water mixtures yield higher enantiomeric excess (ee >98%) compared to acetone .
Q. How do structural analogs (e.g., caffeine, theophylline) inform SAR studies for this compound?
- Methylation Patterns : 1,3,7-Trimethyl derivatives (e.g., caffeine) exhibit lower A₁ receptor affinity but higher solubility than 1,3-dimethyl analogs .
- Amino vs. Methyl Groups : 7-Amino substitution (vs. 7-methyl in theophylline) increases polarity, altering distribution in CNS vs. peripheral tissues .
- In Vivo Validation : Compare pharmacokinetic profiles in rodent models using microdialysis to assess blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
